molecular formula C20H18N6OS B2369420 N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-16-9

N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2369420
CAS RN: 863459-16-9
M. Wt: 390.47
InChI Key: CKYGEJRGBXQNMD-UHFFFAOYSA-N
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Description

“N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines have been widely used in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Scientific Research Applications

Anticancer Applications

Several compounds structurally related to N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been synthesized and evaluated for their potential anticancer activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and tested against human breast (MCF-7) and liver carcinoma (HEPG2) cell lines, showing inhibition effects comparable to 5-fluorouracil (Riyadh, 2011). Another study synthesized pyridotriazolopyrimidinones and evaluated their anticancer activity against MCF-7 and HepG2 cancer cell lines, revealing promising activity compared to doxorubicin (Abdallah et al., 2017).

Antimicrobial Applications

Compounds with the triazolopyrimidine scaffold have demonstrated significant antimicrobial properties. For example, new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting their potential as antibacterial agents (Sanad et al., 2021).

Insecticidal Applications

Research on heterocyclic compounds incorporating a thiadiazole moiety has demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. For instance, novel sulfonamide thiazole derivatives were synthesized and showed potent toxic effects, indicating their potential as insecticidal agents (Soliman et al., 2020).

properties

IUPAC Name

N-(2-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-7-9-15(10-8-13)26-19-18(24-25-26)20(22-12-21-19)28-11-17(27)23-16-6-4-3-5-14(16)2/h3-10,12H,11H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGEJRGBXQNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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